2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide
Description
BenchChem offers high-quality 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O3/c1-13-20(14(2)25-21(24-13)32-16-7-4-3-6-15(16)22)26-18(30)12-31-19-9-8-17(27-28-19)29-11-5-10-23-29/h3-11H,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMJAWDILKUXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide is a complex organic molecule that incorporates multiple heterocyclic structures, including pyrazole, pyridazine, and pyrimidine moieties. These structural features are often associated with diverse biological activities, particularly in the realms of kinase inhibition and receptor modulation.
Structural Characteristics
The compound's structure can be broken down into key components:
| Component | Structural Feature | Biological Significance |
|---|---|---|
| Pyrazole | 1H-pyrazole ring | Known for anti-inflammatory and anticancer properties |
| Pyridazine | 6-(1H-pyrazol-1-yl)pyridazin-3-yl | Potential kinase inhibition |
| Pyrimidine | N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl) | Involvement in neurotransmission and signaling pathways |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly kinases. Kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer and inflammatory diseases. The specific mechanism of action involves binding to the ATP-binding site of kinases, thereby preventing phosphorylation of target proteins.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The presence of the pyridazine ring further enhances this activity by potentially inhibiting key kinases involved in tumor growth.
Anti-inflammatory Effects
In addition to anticancer properties, the compound may also exhibit anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Kinase Inhibition Studies
Recent studies have highlighted the importance of kinase inhibitors in drug development. The compound has shown promise as a selective inhibitor of certain kinases involved in cancer progression. For example, a study demonstrated that similar compounds effectively inhibited the activity of the PI3K/Akt pathway, which is frequently dysregulated in cancers.
Case Studies
- Study on Kinase Inhibition : A recent investigation into a related compound demonstrated its efficacy as a selective inhibitor of the PI3K pathway in breast cancer cell lines. This study suggests that modifications to the structure could enhance selectivity and potency against specific kinases.
- Inflammation Model : Another study evaluated the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The results indicated a significant reduction in inflammatory markers following treatment with compounds structurally similar to our target compound.
Comparative Analysis
To understand the potential advantages of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide , it is useful to compare it with other known compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Clopidogrel | P2Y12 receptor antagonist | Antiplatelet agent |
| Sorafenib | Multi-target kinase inhibitor | Anticancer agent |
| Ruxolitinib | JAK inhibitor | Treatment for myelofibrosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
